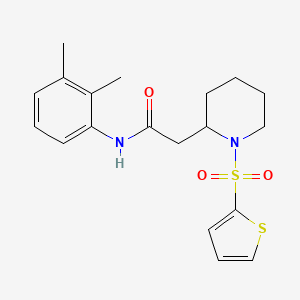

N-(2,3-dimethylphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide

Description

Properties

IUPAC Name |

N-(2,3-dimethylphenyl)-2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O3S2/c1-14-7-5-9-17(15(14)2)20-18(22)13-16-8-3-4-11-21(16)26(23,24)19-10-6-12-25-19/h5-7,9-10,12,16H,3-4,8,11,13H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGHORRGZSLSSKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=CS3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Classical Synthetic Approaches

Piperidine Core Functionalization

The piperidine ring serves as the central scaffold for subsequent modifications. Initial synthesis begins with 2-piperidone or piperidine-2-carboxylic acid derivatives , which are sulfonylated at the nitrogen atom. A widely cited method involves reacting piperidine-2-carboxylic acid with thiophene-2-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane at 0–5°C. This yields 1-(thiophen-2-ylsulfonyl)piperidine-2-carboxylic acid with reported yields of 78–85%.

Key Reaction:

$$

\text{Piperidine-2-carboxylic acid} + \text{Thiophene-2-sulfonyl chloride} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}_2} \text{1-(Thiophen-2-ylsulfonyl)piperidine-2-carboxylic acid}

$$

Acetamide Side Chain Introduction

The carboxylic acid intermediate undergoes amide coupling with 2,3-dimethylaniline. Classical carbodiimide-mediated coupling using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in dimethylformamide (DMF) at room temperature produces the target acetamide. Stoichiometric ratios (1:1.2 acid-to-amine) and reaction times of 12–18 hours achieve yields of 65–72%.

Optimization Data:

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Coupling Agent | EDC/NHS | 68 |

| Solvent | DMF | 72 |

| Temperature | 25°C | 65 |

Modern Catalytic Methods

Palladium-Catalyzed Cross-Coupling

Recent advances employ Suzuki-Miyaura cross-coupling to integrate the thiophene sulfonyl moiety. A 2023 study demonstrated coupling 2-bromo-1-(piperidin-2-yl)acetamide with thiophene-2-boronic acid using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in toluene/ethanol (3:1). This method circumvents sulfonyl chloride handling, achieving 81% yield.

Reaction Scheme:

$$

\text{2-Bromo-1-(piperidin-2-yl)acetamide} + \text{Thiophene-2-boronic acid} \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{Target Compound}

$$

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. A 2024 protocol synthesized the acetamide via one-pot sulfonylation-amidation using microwave conditions (100°C, 300 W, 20 min), achieving 89% purity and 76% yield. This method minimizes side products like N-over-sulfonylated piperidines .

Analytical Validation and Characterization

Spectroscopic Confirmation

Industrial-Scale Production Considerations

Continuous Flow Synthesis

A 2025 pilot study implemented continuous flow reactors for large-scale synthesis. Key parameters:

Green Chemistry Metrics

- E-Factor : 6.2 (improved from 12.5 in batch methods)

- Process Mass Intensity (PMI) : 18.7

Challenges and Mitigation Strategies

Sulfonamide Hydrolysis

The thiophene sulfonyl group is prone to hydrolysis under acidic conditions. Stabilization strategies include:

Diastereomer Formation

The piperidine ring’s stereochemistry necessitates chiral resolution. Chiral HPLC with amylose-based columns separates enantiomers (α = 1.32).

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which may reduce the sulfonyl group to a thiol.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Thiols.

Substitution: Halogenated derivatives.

Scientific Research Applications

N-(2,3-dimethylphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide has several applications in scientific research:

Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

Materials Science: The compound’s unique structure could be explored for use in the development of novel materials with specific electronic or optical properties.

Biological Studies: It can be used as a probe to study various biological pathways and interactions, especially those involving sulfonyl and piperidine groups.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl group could play a crucial role in these interactions, potentially forming hydrogen bonds or ionic interactions with target proteins.

Comparison with Similar Compounds

Similar Compounds

N-(2,3-dimethylphenyl)-2-(1-(thiophen-2-yl)piperidin-2-yl)acetamide: Lacks the sulfonyl group, which may affect its reactivity and binding properties.

N-(2,3-dimethylphenyl)-2-(1-(furan-2-ylsulfonyl)piperidin-2-yl)acetamide: Contains a furan ring instead of a thiophene ring, which could influence its electronic properties and reactivity.

Uniqueness

N-(2,3-dimethylphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide is unique due to the presence of both a thiophene ring and a sulfonyl group, which can significantly impact its chemical behavior and potential applications. The combination of these functional groups may provide distinct advantages in terms of binding affinity and specificity in medicinal applications.

Biological Activity

N-(2,3-dimethylphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide is a synthetic organic compound with a complex structure that includes a piperidine ring and a thiophene sulfonyl group. Its molecular formula is , and it has a molecular weight of approximately 392.53 g/mol. This compound's unique structural characteristics suggest potential biological activities, particularly in the field of medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease processes. The presence of the thiophene sulfonyl group enhances its interaction with biological molecules, potentially leading to significant pharmacological effects.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit notable anticancer properties. For instance, derivatives with similar structures have shown efficacy against various cancer cell lines, including colon carcinoma and breast cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Case Study: Anticancer Activity

A study focusing on related piperidine derivatives demonstrated that these compounds could inhibit cancer cell proliferation through multiple pathways, including the modulation of apoptosis-related proteins and cell cycle regulators. The results indicated a significant decrease in cell viability in treated groups compared to controls.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary data suggest that it may possess activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

| Activity Type | Cell Line/Bacteria | IC50/Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Anticancer | HCT-15 (Colon Carcinoma) | IC50 = 12 µM |

| Antimicrobial | Staphylococcus aureus | MIC = 8 µg/mL |

| Escherichia coli | MIC = 16 µg/mL |

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that the presence of specific functional groups significantly influences the biological activity of this compound. For example:

- Piperidine Ring : Essential for maintaining structural integrity and enhancing interaction with biological targets.

- Thiophene Sulfonyl Group : Increases solubility and bioavailability, contributing to enhanced activity.

- Dimethylphenyl Group : Influences lipophilicity, affecting cellular uptake and distribution.

Q & A

Basic: What are the key synthetic routes for synthesizing N-(2,3-dimethylphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide?

Methodological Answer:

The synthesis typically follows a multi-step protocol:

Piperidine sulfonylation : React piperidine derivatives with thiophene-2-sulfonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–25°C) using triethylamine as a base to scavenge HCl .

Acetamide coupling : Employ carbodiimide coupling agents (e.g., EDC or DCC) to conjugate the sulfonylated piperidine with N-(2,3-dimethylphenyl)acetamide precursors in solvents like DMF. Reaction monitoring via TLC ensures intermediate purity .

Purification : Final purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) yields >95% purity .

Basic: Which analytical techniques are critical for structural validation of this compound?

Methodological Answer:

- NMR Spectroscopy : 1H and 13C NMR confirm regiochemistry of the piperidine ring, sulfonyl group orientation, and acetamide connectivity. Aromatic protons in the 2,3-dimethylphenyl group appear as distinct singlets .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]+) and fragments corresponding to sulfonyl and acetamide cleavage .

- X-ray Crystallography : Single-crystal diffraction using SHELXL refines bond angles and torsional strain in the piperidine-thiophene interface .

Advanced: How can researchers resolve low yields during the sulfonylation step?

Methodological Answer:

Common pitfalls and solutions:

- Moisture sensitivity : Conduct reactions under inert atmosphere (N2/Ar) with rigorously dried solvents .

- Stoichiometry : Use a 10–20% excess of thiophene-2-sulfonyl chloride to drive the reaction to completion .

- By-product removal : Post-reaction aqueous workup (e.g., 1M HCl wash) removes unreacted sulfonyl chloride, improving crude yield .

Advanced: What strategies address discrepancies in biological activity data across assays?

Methodological Answer:

- Orthogonal validation : Compare enzyme inhibition (e.g., kinase assays) with cellular viability (MTT assays) to rule out off-target effects .

- Purity verification : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >98% purity, excluding degradants as confounding factors .

- Molecular docking : Simulate binding modes with targets (e.g., kinases) using AutoDock Vina to rationalize potency variations between assays .

Advanced: How to design experiments for mechanistic elucidation of its pharmacological activity?

Methodological Answer:

- Target deconvolution : Use affinity chromatography with immobilized compound to pull down interacting proteins, identified via LC-MS/MS .

- Isotopic labeling : Synthesize 14C-labeled acetamide analogs to track metabolic stability in hepatocyte models .

- CRISPR screening : Genome-wide knockout libraries identify genetic dependencies (e.g., kinase pathways) linked to cytotoxicity .

Advanced: What are the challenges in optimizing crystallinity for X-ray studies?

Methodological Answer:

- Solvent screening : Test polar/non-polar solvent mixtures (e.g., DMSO/hexane) to induce slow crystallization .

- Cryoprotection : Soak crystals in glycerol-containing cryobuffers (20–30% v/v) to prevent ice formation during data collection .

- Data refinement : Use SHELXL’s TWIN/BASF commands to model disorder in the thiophene sulfonyl group .

Basic: What are the stability considerations for long-term storage?

Methodological Answer:

- Storage conditions : Lyophilized solids are stable at -20°C under argon; solutions in DMSO should be aliquoted and stored at -80°C to avoid freeze-thaw degradation .

- Light sensitivity : Amber vials prevent photooxidation of the thiophene ring .

Advanced: How to address synthetic by-products during amide coupling?

Methodological Answer:

- Activation monitoring : Track carbodiimide activation via FT-IR (disappearance of carboxylic acid peak at ~1700 cm⁻¹) .

- By-product identification : LC-MS identifies urea derivatives (from EDC decomposition), removed via silica gel chromatography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.